molecular formula C13H13NO4 B024927 Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate CAS No. 110578-28-4

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B024927
CAS No.: 110578-28-4
M. Wt: 247.25 g/mol
InChI Key: RPROQDMCKZZOBB-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxyphenyl group enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzoyl chloride with ethyl isocyanoacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its derivatives are explored for their anti-inflammatory and analgesic properties.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The biological activity of Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is attributed to its ability to interact with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. The methoxy group can enhance membrane permeability, facilitating the compound’s entry into cells. The exact pathways and targets depend on the specific biological context and the derivative used.

Comparison with Similar Compounds

  • Ethyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate
  • Ethyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate
  • Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate

Comparison: Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to its chlorinated or fluorinated analogs, the methoxy derivative may exhibit different biological activities and solubility profiles. The methyl analog, while similar in structure, lacks the electron-donating effects of the methoxy group, potentially altering its chemical behavior.

Properties

IUPAC Name

ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)10-8-12(18-14-10)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPROQDMCKZZOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548589
Record name Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110578-28-4
Record name Ethyl 5-(2-methoxyphenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110578-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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